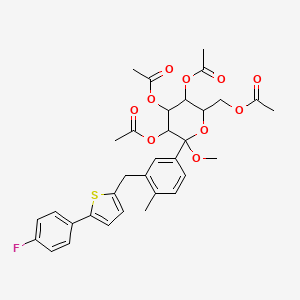
Cagliflozin Impurity 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cagliflozin Impurity 5 is a byproduct or degradation product formed during the synthesis or storage of Cagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug.
Méthodes De Préparation
The preparation of Cagliflozin Impurity 5 involves several synthetic routes and reaction conditions. One common method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in a solvent under inert gas protection. An n-butyllithium solution is then added dropwise at a controlled reaction temperature, followed by the introduction of dry carbon dioxide gas. The reaction mixture is heated to room temperature and allowed to react for two hours. Afterward, a saturated ammonium chloride solution is added, and the mixture is extracted, dried, concentrated, and purified to obtain this compound .
Analyse Des Réactions Chimiques
Cagliflozin Impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, carbon dioxide, and ammonium chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with n-butyllithium and carbon dioxide can lead to the formation of carboxylated derivatives .
Applications De Recherche Scientifique
Cagliflozin Impurity 5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical method development and validation. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cagliflozin by studying its impurities. In the pharmaceutical industry, it is crucial for quality control and ensuring the safety and efficacy of the final drug product .
Mécanisme D'action
The mechanism of action of Cagliflozin Impurity 5 is closely related to that of Cagliflozin. Cagliflozin works by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine. This helps lower blood glucose levels in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the SGLT2 co-transporter and associated glucose transport pathways .
Comparaison Avec Des Composés Similaires
Cagliflozin Impurity 5 can be compared with other impurities and degradation products of Cagliflozin, such as Cagliflozin Impurity 7 and Cagliflozin Monohydrate. While all these impurities are formed during the synthesis or storage of Cagliflozin, they differ in their chemical structures and properties. For example, Cagliflozin Monohydrate is a hydrate form of Cagliflozin, whereas this compound is a carboxylated derivative. These differences highlight the uniqueness of this compound in terms of its formation, chemical reactions, and potential impact on the drug’s safety and efficacy .
Propriétés
Formule moléculaire |
C33H35FO10S |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
[3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H35FO10S/c1-18-7-10-25(15-24(18)16-27-13-14-29(45-27)23-8-11-26(34)12-9-23)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3 |
Clé InChI |
ZLVUUHANEBJVJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


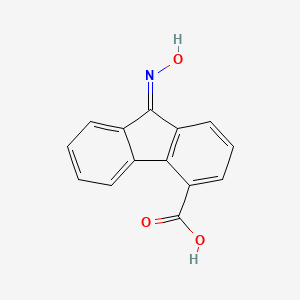
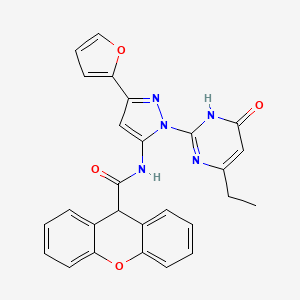
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)
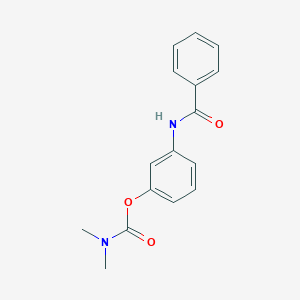
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)

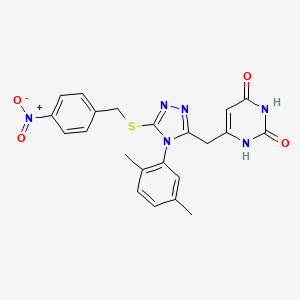
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14121505.png)
![N-[(Pyrrolidin-2-yl)methyl]isoquinoline-5-sulfonamide--hydrogen chloride (1/2)](/img/structure/B14121520.png)
![3H-imidazo[4,5-c][1,7]naphthyridine](/img/structure/B14121522.png)
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
